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molecular formula C5H4ClNO2S B8660863 6-Chloropyridine-3-sulfinic acid CAS No. 99903-02-3

6-Chloropyridine-3-sulfinic acid

Cat. No. B8660863
M. Wt: 177.61 g/mol
InChI Key: XKLNBCWWGSOFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06180331B2

Procedure details

Finely powdered 6-chloro-3-pyridinesulfonyl chloride (1), (20 g, 94.31 mMole) was gradually added over a 30 minute period, to a solution of sodium sulfite (12 g, 94.31 mMole) in water (200 mL), with good stirring. During the addition of the sulfonyl chloride the temperature of the solution was maintained at approximately 20° C. with the aid of ice/water and the pH kept at approximately 7 with the addition of 3N-sodium hydroxide (50-60 mL). After all of the sulfonyl chloride had been added the resulting solution was stirred at room temperature for an additional 60 minutes. To the solution was then added solid sodium chloride to get a near saturated solution which was then stored at 4° C. overnight. The solid product was then filtered off and air dried. Yield 18.1 g.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
55 (± 5) mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.S([O-])([O-])=O.[Na+].[Na+].S(Cl)(Cl)(=O)=O.[OH-].[Na+].[Cl-].[Na+]>O>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([S:8]([OH:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)Cl
Name
Quantity
12 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
55 (± 5) mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for an additional 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to get a near saturated solution which
WAIT
Type
WAIT
Details
was then stored at 4° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid product was then filtered off
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
ClC1=CC=C(C=N1)S(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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